Cas no 926248-43-3 (2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid)

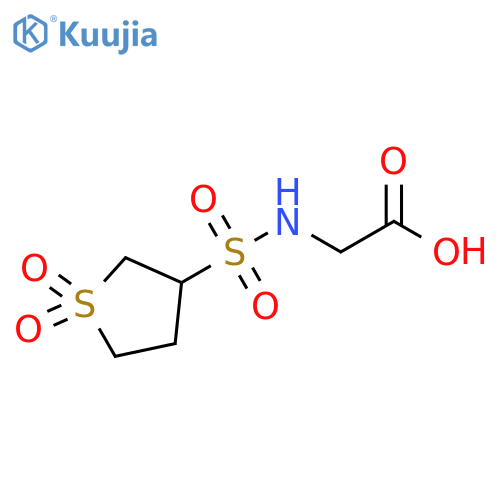

926248-43-3 structure

商品名:2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid

CAS番号:926248-43-3

MF:C6H11NO6S2

メガワット:257.284639596939

CID:4665563

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid 化学的及び物理的性質

名前と識別子

-

- Glycine, N-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-

- 2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid

- 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid

-

- インチ: 1S/C6H11NO6S2/c8-6(9)3-7-15(12,13)5-1-2-14(10,11)4-5/h5,7H,1-4H2,(H,8,9)

- InChIKey: QEBJKTLEAKWULF-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CNS(C1CCS(=O)(=O)C1)(=O)=O

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-1G |

2-(1,1-dioxo-1λ?-thiolane-3-sulfonamido)acetic acid |

926248-43-3 | 95% | 1g |

¥ 2,626.00 | 2023-04-12 | |

| Enamine | EN300-44283-0.25g |

2-(1,1-dioxo-1lambda6-thiolane-3-sulfonamido)acetic acid |

926248-43-3 | 0.25g |

$288.0 | 2023-02-10 | ||

| TRC | D487828-50mg |

2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid |

926248-43-3 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Chemenu | CM392006-10g |

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |

926248-43-3 | 95%+ | 10g |

$*** | 2023-05-29 | |

| TRC | D487828-100mg |

2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid |

926248-43-3 | 100mg |

$ 250.00 | 2022-06-05 | ||

| TRC | D487828-10mg |

2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid |

926248-43-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-10 G |

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |

926248-43-3 | 95% | 10g |

¥ 11,675.00 | 2021-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557430-1g |

((1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl)glycine |

926248-43-3 | 98% | 1g |

¥5252.00 | 2024-04-25 | |

| Ambeed | A393771-1g |

((1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl)glycine |

926248-43-3 | 98% | 1g |

$387.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-100mg |

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |

926248-43-3 | 95% | 100mg |

¥857.0 | 2024-04-16 |

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid 関連文献

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

926248-43-3 (2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926248-43-3)2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid

清らかである:99%

はかる:1g

価格 ($):348.0